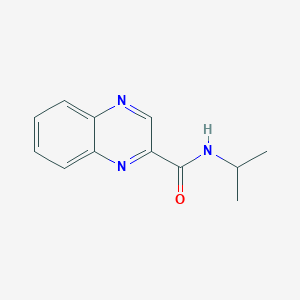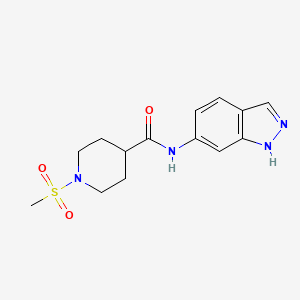
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide: is a chemical compound that belongs to the class of sulfonamide derivatives. It features an indazole ring system, a piperidine ring, and a methanesulfonyl group, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of o-nitroanilines with hydrazine to form the indazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methanesulfinate (CH3SO2Na) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of sulfonamides and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has been investigated for its medicinal properties, including anti-inflammatory and antimicrobial activities. Its potential use in treating various diseases is an area of ongoing research.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide
N-(1H-indazol-6-yl)-2-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-ylsulfonyl]acetamide
Uniqueness: N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-22(20,21)18-6-4-10(5-7-18)14(19)16-12-3-2-11-9-15-17-13(11)8-12/h2-3,8-10H,4-7H2,1H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEDLDYNIYQMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6577153.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)
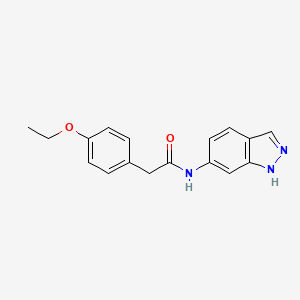
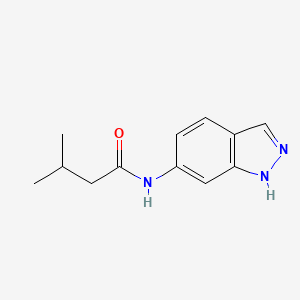
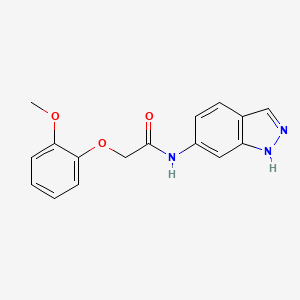
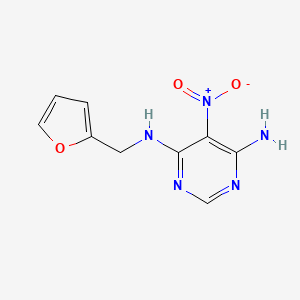
![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)
